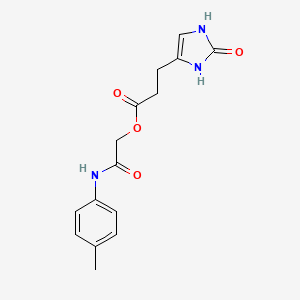

2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE

Description

Properties

IUPAC Name |

[2-(4-methylanilino)-2-oxoethyl] 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-10-2-4-11(5-3-10)17-13(19)9-22-14(20)7-6-12-8-16-15(21)18-12/h2-5,8H,6-7,9H2,1H3,(H,17,19)(H2,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJZAYDQUWIFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC(=O)CCC2=CNC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE typically involves the condensation of 4-toluidine with ethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. The presence of the imidazole ring in this compound suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The incorporation of the toluidine group may enhance the compound's ability to interact with microbial targets. Preliminary studies have suggested that imidazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, imidazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and cancer progression .

Biochemical Applications

- Bioconjugation : The reactive functional groups present in this compound allow for bioconjugation with biomolecules such as proteins and nucleic acids. This property is valuable in the development of targeted drug delivery systems and imaging agents for diagnostic purposes .

- Fluorescent Probes : Due to its structural properties, the compound can be modified to serve as a fluorescent probe for biological imaging. This application is particularly useful in tracking cellular processes and understanding disease mechanisms at the molecular level .

Material Science Applications

- Polymer Synthesis : The compound can be utilized as a monomer in polymer chemistry to synthesize new materials with desirable mechanical and thermal properties. Its unique structure may impart specific functionalities to the resulting polymers, making them suitable for applications in coatings, adhesives, and composites .

- Nanotechnology : The potential use of this compound in nanotechnology includes the fabrication of nanoparticles for drug delivery systems. Its ability to form stable complexes with metals could facilitate the development of nanomaterials with enhanced properties for medical applications .

Case Study 1: Anticancer Properties

A study conducted on similar imidazole derivatives demonstrated their efficacy against breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In vitro tests on structurally related compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the toluidine group could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional analogs are compared below, emphasizing substituent effects on physicochemical properties and biological activity.

Table 1: Comparative Analysis of Key Compounds

Key Structural and Functional Insights

Ester Group Variations: The ethyl ester in the parent compound (logP ~2.5) offers a balance between lipophilicity and solubility.

Heterocyclic Core Modifications: Replacing the dihydroimidazolone with a thiadiazole (519170-72-0) introduces electron-withdrawing properties, which may alter binding kinetics in enzymatic targets. Thiadiazoles are also associated with antimicrobial activity . The thioxothiazolidinone in Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate adds a sulfur atom, increasing polarity and enabling disulfide bond formation, which is critical for interactions with cysteine residues in microbial enzymes .

Halogenation Effects :

- Halogen atoms (Cl, F) in 477860-57-4 enhance binding affinity via halogen bonding and improve metabolic stability by resisting oxidative degradation. This is a common strategy in drug design for prolonging half-life .

Biological Target Specificity: The parent compound’s TSPO inhibition is attributed to its dihydroimidazolone and toluidino groups, which likely interact with the CRAC domain’s hydrophobic pocket. Analogs with bulkier substituents (e.g., benzothiophene in 477872-76-7) may exhibit off-target effects due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-oxo-2-(4-toluidino)ethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate, and how can purity be optimized?

- Methodology : A common approach involves coupling 2-(4-hydroxyphenoxy)-1-phenylethan-1-one derivatives with propanoic acid analogs using EDC●HCl and DMAP as catalysts in dichloromethane (DCM). Post-synthesis, purification via column chromatography and validation through H NMR, C NMR, and HRMS ensures structural integrity. For purity >90%, solvent selection (e.g., DCM vs. THF) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of carbonyl precursor to acid) are critical .

- Data Validation : HRMS (ESI) m/z calculations and spectral matching with known imidazole derivatives reduce structural ambiguity.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies using HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks) identify degradation pathways. Buffer solutions (pH 3–9) and thermal gravimetric analysis (TGA) assess hydrolytic and thermal stability. Imidazole ring oxidation and ester hydrolysis are primary degradation mechanisms .

Q. What spectroscopic techniques are most reliable for confirming the presence of the 2,3-dihydroimidazole moiety?

- Key Techniques :

- H NMR: Peaks at δ 6.8–7.2 ppm (imidazole protons) and δ 2.5–3.5 ppm (ethylenic protons).

- IR Spectroscopy: Stretching vibrations at 1700–1750 cm (ester C=O) and 1650–1680 cm (imidazole C=N).

- Cross-Validation : Compare with literature data for structurally similar imidazole derivatives (e.g., ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinities to targets like HIV-1 integrase or aldose reductase. Focus on hydrogen bonding with imidazole NH and steric compatibility of the toluidino group. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Example Finding : Docking scores for imidazole derivatives correlate with inhibitory activity (IC < 10 µM in enzyme assays) .

Q. What experimental design strategies resolve contradictions in reaction yields reported across studies?

- Approach : Use factorial design (e.g., Box-Behnken) to optimize variables:

- Catalyst loading (EDC●HCl: 0.5–2.0 eq)

- Solvent polarity (DCM vs. acetonitrile)

- Reaction time (12–48 hrs).

- Case Study : A 15% yield discrepancy between studies was resolved by identifying DMAP concentration (0.2 eq) as the critical factor for suppressing side reactions .

Q. How does the compound’s reactivity differ in nucleophilic vs. electrophilic environments, and what derivatives are synthetically accessible?

- Reactivity Profile :

- Nucleophilic : Imidazole NH undergoes alkylation (e.g., with benzyl chloride) or acylation (e.g., acetic anhydride).

- Electrophilic : Ester group participates in hydrolysis (pH >10) or transesterification (e.g., with methanol/KCO).

- Derivative Synthesis :

| Derivative Type | Reagent/Conditions | Yield (%) |

|---|---|---|

| Amide analog | NH/THF, 0°C | 65–70 |

| Sulfonamide | TsCl/pyridine | 55–60 |

| Data derived from analogous imidazole-propanoate systems . |

Key Methodological Recommendations

- Synthesis : Prioritize EDC●HCl/DMAP in DCM for esterification, with post-reaction quenching (1M HCl) to minimize racemization .

- Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex spectra .

- Data Analysis : Apply multivariate statistics (PCA) to correlate reaction conditions with yield/purity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.